molecular formula C18H23FN6O B2939577 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea CAS No. 1797815-87-2

1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea

Cat. No.: B2939577
CAS No.: 1797815-87-2
M. Wt: 358.421
InChI Key: VXDQLBRMZAOOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea (CAS Number: 1797815-87-2) is a synthetic urea derivative with a molecular formula of C18H23FN6O and a molecular weight of 358.42 g/mol . This chemical belongs to a class of pyrimidine-containing compounds of significant interest in medicinal chemistry and drug discovery. Urea derivatives are widely utilized in research due to their ability to form stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in various therapeutic areas . The specific structural features of this compound—including the pyrimidine ring substituted with dimethylamino and piperidine groups, linked to a fluorophenyl group via a urea bridge—are common in the design of allosteric modulators for G-protein coupled receptors (GPCRs) . Similar pyrimidinyl biphenylurea analogues have been investigated as potent and selective allosteric modulators of the cannabinoid receptor 1 (CB1), demonstrating potential as lead compounds for the development of new therapeutic agents . Furthermore, bis-aryl urea scaffolds are recognized in the development of potent and selective inhibitors for kinases such as LIM kinase (Limk), which are implicated in diseases like cancer and glaucoma . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O/c1-24(2)16-15(12-20-17(23-16)25-9-4-3-5-10-25)22-18(26)21-14-8-6-7-13(19)11-14/h6-8,11-12H,3-5,9-10H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDQLBRMZAOOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=CC=C2)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C19H24FN5O
  • Molecular Weight : 357.43 g/mol
  • CAS Number : Not specified in available literature.

The biological activity of the compound is largely attributed to its structural components, which include a pyrimidine ring and a piperidine moiety. These structures are known to interact with various biological targets:

  • Enzyme Inhibition : The dimethylamino and piperidine groups enhance binding affinity to enzyme active sites, potentially inhibiting pathways involved in cancer cell proliferation.
  • Receptor Modulation : The fluorophenyl group may facilitate interactions with specific receptors, influencing signaling pathways related to neuropharmacology.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

  • In vitro Studies : Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, a derivative demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Cell LineIC50 (µM)Mechanism of Action
MCF-72.5Apoptosis induction
A5493.0Cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Antibacterial Effects : In vitro testing revealed that the compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological applications:

  • Cholinesterase Inhibition : Similar compounds have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain . This effect could enhance cognitive function in patients.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a closely related compound in a xenograft model of breast cancer. The treatment group exhibited a significant reduction in tumor volume compared to the control group, indicating the potential for clinical application .

Study on Antimicrobial Properties

Another study focused on the antimicrobial effects of piperidine derivatives, including our compound of interest. Results showed that compounds with similar structures effectively inhibited biofilm formation in pathogenic bacteria, suggesting a mechanism that may prevent chronic infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Weight Key Substituents Biological Activity (if reported) Reference
Target Compound Not provided Pyrimidine (4-dimethylamino, 2-piperidinyl), 3-fluorophenyl urea Inferred kinase modulation
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea 309.73 Pyrimidine (2-dimethylamino), 3-chloro-4-fluorophenyl urea Not specified
1-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea Not provided Pyrimidine (4,6-dimethyl, 2-pyrrolidinyl), 3-fluoro-4-methylphenyl urea Not specified
1-[4-(4-Amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea 458.368 Pyrido[2,3-d]pyrimidinone core, 2-fluoro-5-(trifluoromethyl)phenyl urea Not specified
M64 (FAK activator) Not provided Pyridine (2-dimethylamino), morpholino, trifluoromethylphenyl urea Focal adhesion kinase activation
BD00798649 ~464.42 (C22H19F4N7O) Pyrazolo[3,4-d]pyrimidinyl, 2-fluoro-5-(trifluoromethylthio)phenyl urea Kinase inhibition (inferred)
Key Observations:

Pyrimidine vs. Pyridine/Pyrazolo-Pyrimidine Cores: The target compound’s pyrimidine core is shared with M64 () and BD00798649 (). However, M64 replaces pyrimidine with pyridine, which may reduce planarity and alter binding pocket interactions .

Substituent Effects on Solubility and Selectivity: The piperidinyl group in the target compound (vs. The 3-fluorophenyl moiety (common in ) enhances metabolic stability via reduced CYP450-mediated oxidation compared to non-fluorinated analogs .

Urea Linkage Variations: Compounds like 1-(3-chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea () replace the piperidinyl group with chloro-fluorophenyl, introducing steric bulk that may hinder target engagement but improve selectivity for specific kinases .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is likely ~400–450 Da (based on analogs in Table 1), placing it within the "drug-like" range. Higher molecular weights (e.g., 458.37 in ’s compound) may reduce oral bioavailability .
  • Polar Surface Area (PSA): The urea group contributes ~60 Ų to PSA, while piperidinyl and fluorophenyl substituents reduce polarity. This balance may favor blood-brain barrier penetration compared to morpholino-containing analogs (e.g., M64) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.